molecular formula C25H25FN2O4S B14983600 1-[(4-fluorobenzyl)sulfonyl]-N-(4-phenoxyphenyl)piperidine-4-carboxamide

1-[(4-fluorobenzyl)sulfonyl]-N-(4-phenoxyphenyl)piperidine-4-carboxamide

Cat. No.: B14983600
M. Wt: 468.5 g/mol
InChI Key: SOKWKTVEMJAFMP-UHFFFAOYSA-N
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Description

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(4-PHENOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a piperidine ring, a phenyl group, and a sulfonyl group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(4-PHENOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of the piperidine ring and the introduction of the sulfonyl and phenyl groups. The synthetic route typically involves the following steps:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: This step involves the reaction of the piperidine derivative with a sulfonyl chloride, such as 4-fluorobenzenesulfonyl chloride, under basic conditions.

    Attachment of the Phenyl Group: The final step involves the coupling of the sulfonyl-piperidine intermediate with a phenoxyphenyl derivative using a suitable coupling reagent.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(4-PHENOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(4-PHENOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(4-PHENOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl and phenyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(4-PHENOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE can be compared with similar compounds such as:

    1-[(4-FLUOROPHENYL)METHANESULFONYL]-4-METHYLPIPERAZINE: This compound has a similar sulfonyl group but differs in the piperazine ring and methyl substitution.

    1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(4-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE:

The uniqueness of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(4-PHENOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C25H25FN2O4S

Molecular Weight

468.5 g/mol

IUPAC Name

1-[(4-fluorophenyl)methylsulfonyl]-N-(4-phenoxyphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C25H25FN2O4S/c26-21-8-6-19(7-9-21)18-33(30,31)28-16-14-20(15-17-28)25(29)27-22-10-12-24(13-11-22)32-23-4-2-1-3-5-23/h1-13,20H,14-18H2,(H,27,29)

InChI Key

SOKWKTVEMJAFMP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)CC4=CC=C(C=C4)F

Origin of Product

United States

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